N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . This compound features a cyclopropanecarbonyl group attached to the indole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target associated with the development of several types of tumors .
Mode of Action
This compound interacts with LSD1 by binding with high affinity . This interaction inhibits the activity of LSD1, leading to changes in gene expression and cellular function .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in histone modification . By inhibiting LSD1, this compound can alter these pathways, leading to changes in cellular function .
Pharmacokinetics
The compound has shown acceptable oral pharmacokinetic properties and good in vivo antitumor efficacy in an mv-4-11 xenograft mouse model .
Result of Action
The inhibition of LSD1 by this compound can lead to selective antiproliferative activity against the MV-4-11 cell line .
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimizing these conditions for higher yields and purity.
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Indole-3-carbinol: Known for its anticancer properties.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLKQJOLPLZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.